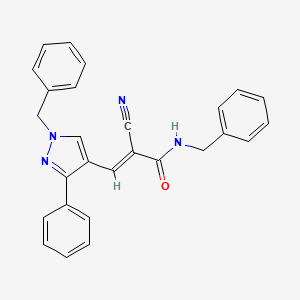![molecular formula C14H18N2O3S B5753058 2-methyl-3-({[(3-methylbutanoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5753058.png)
2-methyl-3-({[(3-methylbutanoyl)amino]carbonothioyl}amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-3-({[(3-methylbutanoyl)amino]carbonothioyl}amino)benzoic acid, also known as Mecarbinate, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzoic acid family and has a molecular weight of 357.47 g/mol. In
Mechanism of Action
2-methyl-3-({[(3-methylbutanoyl)amino]carbonothioyl}amino)benzoic acid works by inhibiting the activity of enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. It also has the ability to induce apoptosis in cancer cells, making it a potential anti-tumor agent. Additionally, 2-methyl-3-({[(3-methylbutanoyl)amino]carbonothioyl}amino)benzoic acid has been shown to inhibit the growth of certain bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
2-methyl-3-({[(3-methylbutanoyl)amino]carbonothioyl}amino)benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-1β, in response to lipopolysaccharide (LPS) stimulation. It has also been shown to reduce the expression of COX-2 and iNOS, two enzymes involved in the inflammatory response. In terms of anti-tumor activity, 2-methyl-3-({[(3-methylbutanoyl)amino]carbonothioyl}amino)benzoic acid has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methyl-3-({[(3-methylbutanoyl)amino]carbonothioyl}amino)benzoic acid in lab experiments is its ability to selectively target specific enzymes and pathways involved in inflammation and cancer. This makes it a useful tool for studying the underlying mechanisms of these diseases. However, one limitation of using 2-methyl-3-({[(3-methylbutanoyl)amino]carbonothioyl}amino)benzoic acid is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of lab personnel and experimental subjects.
Future Directions
There are several future directions for research involving 2-methyl-3-({[(3-methylbutanoyl)amino]carbonothioyl}amino)benzoic acid. One area of interest is its potential use in drug delivery systems. Researchers are exploring ways to use 2-methyl-3-({[(3-methylbutanoyl)amino]carbonothioyl}amino)benzoic acid to target specific proteins and deliver drugs directly to diseased cells. Another area of interest is its potential use in combination therapies with other anti-inflammatory and anti-tumor agents. Finally, researchers are exploring the potential of 2-methyl-3-({[(3-methylbutanoyl)amino]carbonothioyl}amino)benzoic acid to treat other diseases, such as autoimmune disorders and neurodegenerative diseases.
Synthesis Methods
2-methyl-3-({[(3-methylbutanoyl)amino]carbonothioyl}amino)benzoic acid can be synthesized using a multi-step process involving the reaction of 3-methylbutanoyl chloride with 2-amino-3-methylbenzoic acid to form 2-methyl-3-(3-methylbutanoylamino)benzoic acid. This intermediate is then reacted with carbon disulfide and ammonia to form the final product, 2-methyl-3-({[(3-methylbutanoyl)amino]carbonothioyl}amino)benzoic acid.
Scientific Research Applications
2-methyl-3-({[(3-methylbutanoyl)amino]carbonothioyl}amino)benzoic acid has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been studied for its potential use as a drug delivery system due to its ability to bind to proteins.
properties
IUPAC Name |
2-methyl-3-(3-methylbutanoylcarbamothioylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-8(2)7-12(17)16-14(20)15-11-6-4-5-10(9(11)3)13(18)19/h4-6,8H,7H2,1-3H3,(H,18,19)(H2,15,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFQJPXYRCTGSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=S)NC(=O)CC(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5752981.png)
![2-(4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5752983.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5752991.png)
![N-[2-(hydroxymethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5753000.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5753010.png)
![2-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}propanamide](/img/structure/B5753016.png)


![2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5753040.png)


![N'-(4-ethoxybenzylidene)-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B5753066.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-(3,4-dichlorophenyl)ethanimidamide](/img/structure/B5753071.png)
